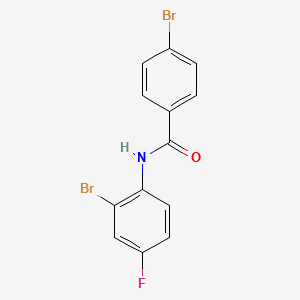

4-bromo-N-(2-bromo-4-fluorophenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Chemical and Biological Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. researchgate.netwalshmedicalmedia.com Its prevalence is due to the amide group's ability to act as a stable, rigid linker that can participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. nih.gov Benzamide derivatives exhibit an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. researchgate.netwalshmedicalmedia.comnih.gov This wide spectrum of bioactivity has cemented the benzamide core as an essential building block in the design and development of new therapeutic agents. nih.gov

Strategic Incorporation of Halogen Substituents (Bromine and Fluorine) in Benzamide Structures

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. nih.gov Fluorine and bromine are particularly significant in this regard.

Fluorine is highly electronegative and relatively small, allowing it to serve as a bioisostere for a hydrogen atom while inducing profound electronic changes. bohrium.comacs.org Its incorporation can block metabolic oxidation at specific sites, thereby increasing a drug's metabolic stability and half-life. nih.govbohrium.com Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups and enhance a molecule's lipophilicity, which can improve membrane permeability and binding affinity to target proteins. bohrium.comacs.orgmdpi.com

Bromine , being larger and more polarizable, is often used to increase potency and selectivity. It can serve as a bulky group to probe steric constraints within a binding pocket and is a key participant in "halogen bonding," a non-covalent interaction with electron-donating atoms in biological macromolecules. tethyschemical.com This interaction can significantly enhance binding affinity and specificity. tethyschemical.com Bromine-containing compounds are also crucial intermediates in the synthesis of pharmaceuticals, including anticancer and neurological drugs. tethyschemical.comazom.com

Historical and Current Research Landscape of Polyhalogenated Aryl Compounds

Polyhalogenated aromatic compounds, which contain multiple halogen atoms on an aromatic ring system, have a complex research history. Initially recognized for their industrial applications and environmental persistence, their role in synthetic and medicinal chemistry has become increasingly sophisticated. nih.govmdpi.comgeeksforgeeks.org Current research focuses on harnessing the unique properties of these compounds. In synthetic chemistry, the presence of multiple halogens with different reactivities allows for site-selective functionalization, making them valuable and versatile building blocks for constructing complex molecules. mdpi.com In medicinal chemistry, polyhalogenation is explored to fine-tune drug-receptor interactions and optimize ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netresearchgate.netnih.gov The study of these compounds continues to yield insights into their biological activities and potential as therapeutic agents. nih.govnih.gov

Overview of the Unique Structural Features of 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide

The structure of this compound is defined by several key features stemming from its constituent parts: a 4-bromobenzoyl unit linked via an amide bond to a 2-bromo-4-fluoroaniline (B89589) moiety.

Polyhalogenation: The molecule possesses three halogen atoms of two different types (two bromine and one fluorine). This dense halogenation pattern imparts significant lipophilicity and offers multiple points for potential halogen bonding.

Amide Linker: The central amide (-CO-NH-) group provides structural rigidity.

Twisted Conformation: Like other N-phenylbenzamides, this molecule is expected to adopt a non-planar, twisted conformation. researchgate.net X-ray crystallographic studies of similar structures, such as 4-bromo-N-phenylbenzamide and 4-bromo-N-(2-nitrophenyl)benzamide, show a significant dihedral angle between the two aromatic rings. researchgate.netresearchgate.net This twist is a result of steric hindrance between the ortho-substituent on the aniline (B41778) ring (in this case, bromine) and the carbonyl oxygen of the amide group.

Intramolecular Interactions: The ortho-bromo substituent on the N-phenyl ring is positioned to potentially influence the local electronic environment and conformation of the amide bond.

| Property | Value |

|---|---|

| CAS Number | 1038736-65-0 chemicalbook.com |

| Molecular Formula | C₁₃H₇Br₂FNO |

| Molecular Weight | 387.91 g/mol |

| Structure | A 4-bromobenzoyl group linked by an amide to a 2-bromo-4-fluorophenyl group. |

Justification for Advanced Academic Inquiry into this compound

Advanced academic inquiry into this compound is justified on several fronts. The combination of a biologically relevant benzamide core with a unique polyhalogenation pattern makes it a compelling target for both medicinal and synthetic chemistry research.

Medicinal Chemistry Potential: The strategic placement of both bromine and fluorine atoms allows for a multifaceted approach to drug design. The fluorine atom can enhance metabolic stability and membrane permeability, while the two bromine atoms provide opportunities for strong halogen bonding interactions and steric optimization within a target binding site. The compound serves as a novel scaffold for developing inhibitors for various enzymes or receptors where halogenated ligands have shown promise.

Synthetic Utility: The presence of two C-Br bonds and one C-F bond offers potential for regioselective functionalization through modern cross-coupling reactions. The differential reactivity of these bonds can be exploited to sequentially introduce diverse substituents, enabling the rapid generation of a library of complex derivatives for structure-activity relationship (SAR) studies.

Fundamental Research: The molecule provides an excellent model for studying the interplay of multiple halogen substituents on molecular conformation, electronic properties, and non-covalent interactions. Investigating its crystal structure and binding properties would provide valuable data on how fluorine and bromine collectively influence molecular behavior, contributing to a more rational approach to the design of halogenated molecules.

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| van der Waals Radius | 1.47 Å (similar to H at 1.20 Å) acs.org | 1.85 Å (significantly larger than H) |

| Electronegativity (Pauling) | 3.98 (highest of all elements) acs.org | 2.96 |

| Primary Role in Medicinal Chemistry | Metabolic blocking, pKa modulation, enhancing membrane permeability. nih.govbohrium.com | Potency enhancement, steric bulk, halogen bonding. tethyschemical.com |

| Key Interactions | Strong dipole-dipole interactions; can act as a weak H-bond acceptor. bohrium.com | Forms strong halogen bonds (R-Br···X), van der Waals interactions. tethyschemical.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-bromo-4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2FNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYOVRLOEKSHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo N 2 Bromo 4 Fluorophenyl Benzamide

Advanced Amide Bond Formation Strategies for N-Aryl Benzamides

The formation of the amide bond between 4-bromobenzoic acid and 2-bromo-4-fluoroaniline (B89589) is a critical step in the synthesis of the title compound. Traditional methods often suffer from harsh conditions and the generation of significant waste. Modern approaches focus on efficiency, selectivity, and sustainability.

Optimization of Coupling Reagents and Reaction Conditions

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires activation of the carboxylic acid. mychemblog.com A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and optimal reaction conditions. For the synthesis of N-aryl benzamides, where the amine can be poorly nucleophilic, the choice of coupling reagent is crucial.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. rxweb-prd.com However, the landscape of coupling reagents has evolved to include more efficient and safer alternatives.

Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered or electronically deactivated amines and carboxylic acids. mychemblog.comhighfine.com HATU, in particular, is noted for its ability to mediate amide bond formation with low racemization, even in challenging cases. highfine.com COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers several advantages, including higher efficiency, better solubility in a range of solvents, and a superior safety profile compared to benzotriazole-based reagents. acs.orgluxembourg-bio.com COMU can be highly effective with only one equivalent of a base. acs.orgluxembourg-bio.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators for amide bond formation.

Propylphosphonic Anhydride (T3P®): T3P® has emerged as a versatile and powerful reagent for amide synthesis. It is known for its high selectivity, low epimerization, and the formation of water-soluble byproducts, which simplifies purification. rxweb-prd.comsemanticscholar.orgresearchgate.net The combination of T3P® with pyridine has been shown to be particularly effective for coupling racemization-prone substrates and poorly nucleophilic anilines, providing high yields with very low epimerization. organic-chemistry.org

The optimization of reaction conditions involves the careful selection of the coupling reagent, solvent, base, and temperature. Solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, though greener alternatives are being explored. The choice of base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is also critical to neutralize the acid formed during the reaction and to facilitate the coupling process.

| Coupling Reagent | Advantages | Typical Reaction Conditions |

|---|---|---|

| HATU | High efficiency, low racemization, suitable for sterically hindered substrates. highfine.com | 1.1-1.5 eq. HATU, 2-3 eq. base (e.g., DIPEA), DMF or NMP, room temperature. |

| COMU | Higher efficiency and safer than HBTU/HATU, good solubility, requires only 1 eq. of base. acs.orgluxembourg-bio.com | 1.1-1.2 eq. COMU, 1-2 eq. base (e.g., DIPEA), various solvents, room temperature. acs.org |

| T3P® | Low epimerization, water-soluble byproducts, scalable. rxweb-prd.comorganic-chemistry.org | 1.5 eq. T3P®, 2-4 eq. base (e.g., pyridine, TEA), various solvents, 0°C to room temperature. rxweb-prd.comorganic-chemistry.org |

Green Chemistry Approaches in Benzamide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzamide synthesis. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. asianpubs.orgresearchgate.net This method is attractive due to the low cost, low toxicity, and ready availability of the catalyst. asianpubs.orgorgsyn.org The reaction is typically carried out under dehydrative conditions, often with azeotropic removal of water, and has been shown to be effective for a range of aromatic amines and benzoic acids. asianpubs.orgresearchgate.net Studies have shown that 2-hydroxyphenylboronic acid can be an effective catalyst for the amidation of aromatic acids, achieving high yields. rsc.org

Solvent-free reaction conditions represent another important green approach. The synthesis of N-substituted benzamides has been achieved by reacting benzoylthioureas with iodine-alumina as a catalyst under microwave irradiation without any solvent, affording good to excellent yields. researchgate.net

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While widely applied in peptide synthesis, the use of enzymes for the synthesis of more complex N-aryl benzamides is an area of ongoing research.

The selection of greener solvents is also a key aspect of sustainable benzamide synthesis. Solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, are being explored as replacements for more hazardous solvents like DMF and DCM. acs.org The use of aqueous media for amide bond formation, facilitated by surfactants, has also been reported, particularly with water-soluble coupling reagents like COMU. acs.org

| Approach | Key Features | Example Condition |

|---|---|---|

| Boric Acid Catalysis | Inexpensive, low-toxicity catalyst; dehydrative conditions. asianpubs.orgresearchgate.netorgsyn.org | Catalytic amount of boric acid, toluene, reflux with Dean-Stark trap. asianpubs.org |

| Solvent-Free Synthesis | Reduces solvent waste; often accelerated by microwave irradiation. researchgate.net | Iodine-alumina catalyst, microwave irradiation. researchgate.net |

| Aqueous Media | Eliminates organic solvents; requires water-soluble reagents and potentially surfactants. acs.org | COMU coupling reagent, TPGS-750-M surfactant, 2,6-lutidine base, room temperature. acs.org |

Regioselective Synthesis of Brominated and Fluorinated Precursors

The synthesis of 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide relies on the availability of the specifically substituted precursors: 4-bromobenzoic acid and 2-bromo-4-fluoroaniline. The regioselective introduction of halogen atoms onto the aromatic rings is a key challenge.

Synthesis of 4-bromobenzoic acid: This precursor can be synthesized through several established routes. One common method involves the oxidation of 4-bromotoluene using strong oxidizing agents like potassium permanganate (KMnO₄). quora.comquora.comguidechem.com Another approach is the bromination of benzoic acid; however, this can lead to a mixture of isomers. A more controlled synthesis involves the Friedel-Crafts acylation of bromobenzene to form 4-bromoacetophenone, followed by oxidation to the carboxylic acid. quora.comquora.com More modern methods utilize reagents like Oxone for the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid in high yield. orgsyn.org

Synthesis of 2-bromo-4-fluoroaniline: The regioselective bromination of 4-fluoroaniline is required to produce this precursor. Direct bromination can lead to a mixture of ortho and para products relative to the amino group, as well as di-substituted products. A common and effective method for the selective ortho-bromination of anilines is the use of N-bromosuccinimide (NBS) in a suitable solvent like DMF, which can provide the desired 2-bromo-4-fluoroaniline in high yield. chemicalbook.com Other methods involve the acetylation of 4-fluoroaniline to protect the amino group and direct the bromination, followed by deprotection. google.com A patented method describes the bromination of the acetylated intermediate with hydrobromic acid in the presence of an oxidizing agent to improve selectivity. google.com

Functionalization of the Benzoyl Moiety

Once the this compound is synthesized, the benzoyl moiety offers opportunities for further chemical transformations, allowing for the introduction of additional functional groups to modulate the molecule's properties.

Late-Stage Bromination Techniques on the 4-Position

While the title compound already contains a bromine atom at the 4-position of the benzoyl ring, the concept of late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for the rapid diversification of lead compounds. acs.orgnih.gov If one were to start with an unbrominated N-(2-bromo-4-fluorophenyl)benzamide, late-stage bromination at the 4-position would be a desirable transformation.

Traditional electrophilic aromatic bromination often lacks regioselectivity. However, modern methods allow for more controlled C-H functionalization. Electrochemical methods have emerged as a green and efficient way to achieve aromatic C-H bromination. rti.org These reactions can be performed under mild conditions using simple bromide salts as the bromine source, avoiding the need for harsh chemical oxidants. acs.org For benzamide derivatives, electrochemical C-H bromination has been developed using NH₄Br as both the brominating reagent and the electrolyte. acs.org

Ortho-Directed Metalation Strategies for Aryl Bromides

The bromine atom on the benzoyl ring of this compound can be utilized for further functionalization through ortho-directed metalation (DoM). uwindsor.cawikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents.

The amide group itself is a powerful directing group for ortho-lithiation. wikipedia.orgreddit.com The carbonyl oxygen of the amide can chelate to the lithium atom of the organolithium base (e.g., n-butyllithium), bringing the base in close proximity to the ortho C-H bond and facilitating its deprotonation. baranlab.orgreddit.com

However, in the case of this compound, the presence of the bromine atom introduces a potential complication. Metal-halogen exchange, where the organolithium reagent exchanges its alkyl group for the bromine atom, can be a competing and often faster process than ortho-deprotonation, especially with aryl bromides. uwindsor.ca To circumvent this, the choice of the organolithium reagent and reaction conditions is critical. For instance, using lithium amide bases like lithium diisopropylamide (LDA) can favor deprotonation over halogen exchange.

If ortho-lithiation is successful at the position adjacent to the amide, a wide range of electrophiles can be introduced, including alkyl halides, carbonyl compounds, silyl chlorides, and more. This strategy provides a powerful tool for the synthesis of highly substituted benzamide derivatives.

Derivatization of the 2-bromo-4-fluorophenyl Anilide Fragment

The 2-bromo-4-fluorophenyl anilide portion of the molecule is a key target for structural modification. The presence of both bromine and fluorine atoms on the aniline (B41778) ring offers distinct opportunities for synthetic manipulation.

The synthesis of the 2-bromo-4-fluorophenyl anilide fragment typically begins with the selective halogenation of a commercially available aniline precursor. A common starting material is 4-fluoroaniline. The introduction of a bromine atom ortho to the amine group can be achieved through electrophilic aromatic substitution.

One effective method involves the direct bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This approach offers high regioselectivity and yield. For instance, the reaction of 4-fluoroaniline with NBS in DMF can produce 2-bromo-4-fluoroaniline in yields as high as 95% scirp.orgresearchgate.net. Another strategy employs hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide youtube.com. This method avoids the use of elemental bromine, offering a safer alternative. Protecting the amine group as an acetanilide prior to bromination is another common tactic to control regioselectivity and prevent over-bromination youtube.comnih.gov. The acetyl group can then be removed under acidic or basic conditions to yield the desired substituted aniline.

These halogenated anilines are then typically coupled with 4-bromobenzoyl chloride via a standard amidation reaction to form the parent compound, this compound. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-fluoroaniline | N-Bromosuccinimide, DMF | 2-bromo-4-fluoroaniline | 95 | scirp.orgresearchgate.net |

| 2-fluoroaniline | N-Bromosuccinimide, Methylene Chloride, 0°C | 4-bromo-2-fluoroaniline | - | nanobioletters.com |

| 4-fluoroacetanilide | Hydrobromic acid, Oxidizing agent (e.g., H₂O₂) | 2-bromo-4-fluoroacetanilide | High | youtube.com |

While the parent 2-bromo-4-fluorophenyl anilide fragment is achiral, the introduction of chiral centers is a key strategy for developing new chemical entities with specific biological activities. Stereoselective methods for the synthesis of substituted anilines often involve asymmetric catalysis or the use of chiral auxiliaries.

One innovative, transition-metal-free approach involves the enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. This reaction proceeds through a 1,2-metalate rearrangement triggered by acylation of a hydrazinyl arylboronate complex, leading to the formation of enantioenriched anilines with high stereospecificity wikipedia.orgorganic-chemistry.orgorganic-chemistry.org. This method provides access to chiral anilines with stereocenters at the benzylic position.

Another powerful strategy is the transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines. Chiral rhodium or iridium complexes with chiral phosphine ligands have been extensively used to achieve high enantioselectivity in the synthesis of a wide variety of chiral amines. These methods are crucial for producing enantiomerically pure building blocks for complex molecule synthesis libretexts.org. Although not directly applied to the 2-bromo-4-fluorophenyl fragment in the reviewed literature, these established stereoselective pathways represent viable strategies for creating chiral derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Analog Generation

The two bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and facilitating the generation of diverse chemical libraries. The differential reactivity of the two C-Br bonds (one on the benzamide ring and one on the anilide ring) could potentially allow for selective functionalization.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. libretexts.orgnih.gov It is particularly effective for creating biaryl structures. In the context of this compound, either of the bromo-substituents can be coupled with various aryl or heteroaryl boronic acids.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (Pd(OAc)₂), in the presence of a phosphine ligand and a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and can influence which C-Br bond reacts preferentially. Electron-donating, bulky phosphine ligands are often employed to promote the catalytic cycle. nih.gov Studies on related substrates, such as 4-bromoanisole and 4-bromobenzonitrile, have demonstrated excellent yields with various phenylboronic acids using novel palladium catalysts researchgate.net.

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 95 | researchgate.net |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 98 | researchgate.net |

| Bromobenzene | Phenylboronic acid | Pd/DNA@MWCNTs | K₂CO₃ | EtOH/H₂O | 96 | nanochemres.org |

| 4-Bromotoluene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | EtOH/H₂O | 94 | researchgate.net |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods provide powerful tools for modifying the this compound scaffold.

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. youtube.comwikipedia.org This reaction is valuable for introducing vinyl groups, which can serve as handles for further transformations. The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and can be performed with or without phosphine ligands wikipedia.orgorganic-chemistry.org. The intramolecular version of the Heck reaction is particularly useful for constructing cyclic structures libretexts.org.

The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, leading to the formation of arylalkynes. researchgate.netorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base researchgate.netorganic-chemistry.orglibretexts.org. Copper-free conditions have also been developed. The introduction of an alkyne moiety provides a versatile functional group that can participate in cycloadditions, reductions, or further coupling reactions. Research on 2-amino-3-bromopyridines has shown that a variety of terminal alkynes can be coupled in high yields using a palladium trifluoroacetate catalyst system scirp.org.

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Heck | 4-Bromobenzonitrile | Styrene | NHC-Pd(II) complex | TEA | DMF | 85 | rsc.org |

| Heck | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | TEA | Acetonitrile | 95 | organic-chemistry.org |

| Sonogashira | 4-Bromobenzonitrile | Phenylacetylene | NHC-Pd(II) complex | TEA | DMF | 89 | rsc.org |

| Sonogashira | 4-Bromoiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 97 | scirp.org |

| Sonogashira | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂/PPh₃/CuI | TEA | DMF | 96 | scirp.org |

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency of synthesizing analogs of this compound is highly dependent on the chosen synthetic route and reaction conditions. The initial amidation to form the core structure generally proceeds in high yield. The subsequent derivatization via cross-coupling reactions shows more variability.

Suzuki-Miyaura Coupling: This reaction is known for its high functional group tolerance and generally provides excellent yields (often >90%) for the coupling of aryl bromides with a wide range of boronic acids researchgate.netresearchgate.net. The development of highly active catalysts and ligands allows for low catalyst loadings and mild reaction conditions, making it a very efficient method for generating biaryl analogs.

Heck Reaction: Yields in the Heck reaction are sensitive to the electronic nature of the alkene coupling partner. Electron-deficient alkenes, such as acrylates and styrenes, typically give high yields (85-95%) organic-chemistry.orgrsc.org. However, reactions with unactivated alkenes can be less efficient and may suffer from issues of regioselectivity.

Sonogashira Coupling: This reaction is also highly efficient, with yields frequently exceeding 90%, especially for aryl bromides and iodides scirp.orgrsc.org. The reaction conditions are generally mild, and the development of copper-free protocols has broadened its applicability by avoiding issues related to the homocoupling of alkynes.

In general, for the synthesis of biaryl derivatives from the this compound scaffold, the Suzuki-Miyaura reaction often represents the most robust and high-yielding approach. For the introduction of vinyl or alkynyl groups, the Heck and Sonogashira reactions are exceptionally effective, respectively. The choice of methodology will ultimately depend on the specific structural diversification desired. The efficiency of all these transformations benefits greatly from ongoing research into catalyst development, which continues to provide more active, stable, and selective catalytic systems.

Advanced Spectroscopic and Supramolecular Structural Investigations of 4 Bromo N 2 Bromo 4 Fluorophenyl Benzamide

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide, this technique would reveal critical details about its molecular conformation, including the planarity of the central amide linkage and the relative orientations of the two substituted phenyl rings.

Based on analyses of analogous compounds, such as 4-bromo-N-phenylbenzamide and 4-bromo-N-(2-nitrophenyl)benzamide, the molecule is expected to adopt a non-planar or twisted conformation nih.govresearchgate.net. The steric hindrance introduced by the ortho-bromo substituent on the N-phenyl ring would likely force the two aromatic rings to be significantly twisted with respect to each other. The dihedral angle between the phenyl and the 4-bromophenyl rings in 4-bromo-N-phenylbenzamide is 58.63 (9)° researchgate.net. A similar, if not greater, twist is anticipated for the title compound due to the additional bulky bromine atom.

Table 1: Comparative Crystallographic Data of Related Benzamide (B126) Derivatives

| Compound | Dihedral Angle Between Rings | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 4-bromo-N-phenylbenzamide | 58.63 (9)° | N—H⋯O hydrogen bonds, C—H⋯π contacts | researchgate.net |

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78 (15)° and 18.87 (14)° (two molecules in asymmetric unit) | Intramolecular N—H⋯O, weak C—H⋯O, Br⋯Br interactions | nih.gov |

Intramolecular Hydrogen Bonding and Halogen-Halogen Interactions

The presence of hydrogen bond donors (N-H) and acceptors (C=O, F), as well as halogen atoms, creates the potential for various intramolecular interactions that stabilize the molecular conformation.

Intramolecular Hydrogen Bonding: In many ortho-substituted N-phenylbenzamides, an intramolecular hydrogen bond can form between the amide proton (N-H) and the ortho-substituent on the N-phenyl ring. In this compound, however, the ortho-substituent is a bromine atom, which is a poor hydrogen bond acceptor. Instead, an intramolecular N—H⋯O hydrogen bond is sometimes observed in related structures, leading to a more planar arrangement around the amide bond nih.gov. Alternatively, an N-H···F interaction with the fluorine at the 4-position is a possibility, though this would require a specific conformation. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular contact between the amido N-H group and an ortho-fluorine atom is observed mdpi.com.

Halogen-Halogen Interactions: Interactions between halogen atoms, particularly bromine, are a significant force in directing crystal packing. In the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, a Br⋯Br interaction of 3.4976 (7) Å is observed, which is shorter than the sum of the van der Waals radii, indicating a significant stabilizing interaction nih.gov. It is highly probable that similar Br···Br or Br···F interactions could be present in the crystal structure of this compound, influencing its supramolecular assembly. These interactions are directional and are driven by the anisotropic distribution of electron density on the halogen atom, known as the σ-hole jst.go.jp.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For benzamide derivatives, these are typically dominated by hydrogen bonding.

N—H⋯O Hydrogen Bonding: The most common and strongest intermolecular interaction in benzamides is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically leads to the formation of infinite chains or dimeric motifs researchgate.net. In 4-bromo-N-phenylbenzamide, molecules are linked by these N—H⋯O hydrogen bonds into chains researchgate.net.

Crystal engineering focuses on the design and synthesis of functional molecular solids by controlling intermolecular interactions. For benzamides, the primary tools are the robust N—H⋯O hydrogen bond and the strategic placement of other functional groups to introduce secondary interactions.

The study of polymorphism—the ability of a compound to crystallize in multiple forms—is central to the crystal engineering of benzamides researchgate.netacs.orgnih.gov. The final crystal form is a delicate balance of thermodynamic and kinetic factors, influenced by solvent, temperature, and the hierarchy of intermolecular forces.

In halogenated benzamides, the introduction of halogens like bromine and fluorine serves several purposes:

Modulating Packing: Halogen-halogen and halogen-π interactions can compete with or supplement traditional hydrogen bonds, leading to novel packing motifs iucr.org.

Suppressing Disorder: Strategic fluorination has been shown to suppress crystallographic disorder that is common in some benzamide structures acs.org.

Fine-tuning Properties: The choice and position of halogen atoms can be used to fine-tune the physicochemical properties of the solid state, which is of particular importance in the development of pharmaceutical compounds.

High-Resolution NMR Spectroscopy for Diastereotopic and Anisotropic Effects

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, NMR would provide insights into its conformational dynamics and the electronic environment of its atoms.

Anisotropic Effects: The magnetic fields generated by the electron clouds of the two aromatic rings will cause anisotropic effects, leading to characteristic shifts in the NMR signals of nearby protons. Protons situated above the face of a phenyl ring will be shielded (shifted to a higher field), while those on the edge will be deshielded (shifted to a lower field).

Diastereotopic Effects: Due to the bulky ortho-bromo substituent on the N-phenyl ring, rotation around the N-C(aryl) bond is expected to be significantly hindered. If this rotation is slow on the NMR timescale at room temperature, the molecule will be chiral due to atropisomerism. This would render protons on opposite sides of a plane of symmetry diastereotopic, meaning they are chemically non-equivalent and would appear as distinct signals in the ¹H NMR spectrum.

The restricted rotation around the amide C-N bond and the N-C(aryl) bond gives rise to different conformers. Variable-temperature NMR (VT-NMR) is the primary technique used to study these dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From this data, the energy barrier (ΔG‡) for rotation can be calculated. For N-aryl benzamides with bulky ortho-substituents, these barriers can be substantial. Theoretical and experimental studies on substituted benzamides have shown that both the solvent and the nature of the substituents significantly influence the conformational equilibria and rotational barriers nih.gov. The presence of a bromine atom at the 2-position of the N-phenyl ring in the title compound would be expected to create a high barrier to rotation.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclear spins that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. It is observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) wikipedia.org.

For this compound, NOE studies would be invaluable for confirming the solution-state conformation. Specifically, NOESY experiments could be used to:

Establish the relative orientation of the two aromatic rings by observing NOE correlations between protons on different rings. For example, an NOE between the amide N-H proton and the protons on the 4-bromobenzoyl ring would confirm their spatial proximity.

Confirm the through-space proximity of the fluorine atom to specific protons on the other ring.

These studies provide a map of through-space connectivities, which, when combined with computational modeling, can yield a detailed picture of the molecule's predominant conformation in solution researchgate.net.

Advanced Mass Spectrometry for Isotopic Fingerprinting and Fragment Analysis

There is no available mass spectrometry data for this compound. An analysis of its isotopic pattern, which would be distinct due to the presence of two bromine atoms, and an examination of its fragmentation pathways upon ionization cannot be performed.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs (if applicable)

The parent compound, this compound, is not chiral. Furthermore, no information exists on the synthesis or chiroptical analysis of any chiral analogs of this compound.

Should research on this compound become available in the future, this article can be developed to include the specific findings as requested.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the molecular interactions and mechanistic biological studies of the chemical compound This compound .

While extensive research exists for structurally related benzamide derivatives, the specific combination of a 4-bromobenzoyl group and a 2-bromo-4-fluoroaniline (B89589) moiety in a single molecule has not been the subject of published studies focusing on molecular docking, enzyme inhibition, or cell-based mechanistic responses.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on the chemical compound “this compound” due to the absence of scientific data on this specific molecule. Generating content on related but distinct compounds would not fulfill the explicit and strict requirement to focus solely on the requested topic.

Molecular Interactions and Mechanistic Biological Studies of 4 Bromo N 2 Bromo 4 Fluorophenyl Benzamide

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Bromo N 2 Bromo 4 Fluorophenyl Benzamide and Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of benzamide (B126) derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic rings. Systematic exploration of these effects is crucial for optimizing receptor binding and efficacy.

Role of Halogen Position and Number on Receptor Binding and Efficacy

Halogen atoms are frequently incorporated into drug candidates to enhance membrane permeability, metabolic stability, and binding affinity. Their effects, however, are highly dependent on their specific placement and properties. In the case of 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide, three halogen atoms—bromine at the para-position of the benzoyl ring, and bromine and fluorine at the ortho- and para-positions of the N-phenyl ring, respectively—play distinct roles.

Research on halogenated ligands for G-protein coupled receptors (GPCRs) indicates that increasing the size of the halogen atom (Cl < Br < I) at the same position can increase a compound's activity, although a "plateau effect" is sometimes observed where a chlorine-containing derivative is most active. The position of the halogen is also critical; for instance, altering the bromine position on a phenyl ring can modulate a compound's activity significantly compared to an unsubstituted version. Halogen bonds, which are directional interactions between an electropositive region on a halogen atom (the σ-hole) and a negative site, can significantly contribute to binding affinity and even help overcome drug resistance.

In analogs, polar substituents on the benzamide ring, particularly at the meta (5-) and para (4-) positions, have been shown to be critical in mediating interactions with receptors like the D4 dopamine receptor. The 4-bromo substituent on the benzoyl moiety of the title compound could therefore be pivotal in forming key halogen bonds or hydrophobic interactions within a receptor's binding pocket. The 2-bromo and 4-fluoro groups on the N-phenyl ring further modulate the electronic and steric profile, influencing how the ligand presents itself to the target. For example, studies on other benzamides have shown that a 2-fluoro substituent can lead to superior fungicidal activity compared to other substitutions.

| Analog Class | Substituent Change | Observed Effect on Activity | Potential Mechanism | Reference |

|---|---|---|---|---|

| General Halogenated Ligands | Increasing halogen size (Cl → Br → I) | Often increases activity, but plateau effects can occur. | Enhanced binding from hydrophobicity and polarizability; formation of stronger halogen bonds. | |

| Benzamide Fungicides | 2-Fluoro on aniline (B41778) ring | Superior inhibitory activity against tested fungi. | Favorable electronic and steric interactions in the target enzyme's active site. | |

| HIV-1 Reverse Transcriptase Inhibitors | Iodine substitution | Enhanced affinity and avoidance of drug resistance. | Formation of a specific halogen bond with a backbone carbonyl oxygen of the protein. | |

| 5-HT2B Receptor Ligands | Introduction of halogen substituents | Can increase binding affinity and improve in vivo potency. | Formation of rationally designed halogen bonds with receptor residues. |

Impact of Amide N-Substitution on Conformational Preferences and Activity

The substitution pattern on the amide nitrogen and its attached phenyl ring dictates the molecule's three-dimensional shape, which is a primary determinant of its biological activity. The amide bond itself has a significant resonance character, resulting in a planar geometry. However, bulky substituents can alter this.

Furthermore, substitution at the amide nitrogen with electronegative atoms can significantly reduce resonance stabilization and lead to a more pyramidal nitrogen atom. While the title compound has a standard secondary amide, the electronic effects of the bromo- and fluoro-substituents on the N-phenyl ring can influence the properties of the N-H bond and the carbonyl group, which are often key hydrogen bonding sites for receptor interaction. Studies on N,N-diaryl amides show that the electronic nature of the aryl group can influence conformational preferences around the amide C-N bond. The interplay between the steric bulk of the 2-bromo group and the electronic effects of both the 2-bromo and 4-fluoro substituents likely forces a specific, low-energy conformation that is recognized by its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that drive potency.

Development of Predictive Models for Biological Activity

For a series of analogs of this compound, a predictive QSAR model could be developed using a dataset of compounds with experimentally determined biological activities. Such models are built following established guidelines to ensure statistical significance and predictive power.

A typical workflow involves:

Dataset Assembly : A diverse set of benzamide analogs with a wide range of biological activities is compiled.

Descriptor Calculation : Various physicochemical, steric, electronic, and structural properties (descriptors) are calculated for each molecule.

Model Generation : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation linking the descriptors to activity.

Validation : The model's predictive ability is rigorously tested using internal (e.g., cross-validation) and external validation sets. Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set.

For instance, a 3D-QSAR study on benzamide derivatives as glucokinase activators yielded models with high statistical significance (R² > 0.98, Q² > 0.71), indicating a strong predictive capacity. Similarly, a balanced QSAR model for Bromodomain-4 inhibitors was developed using a large dataset of 980 molecules, resulting in a robust model (R² = 0.76, Q² = 0.76) capable of identifying important pharmacophoric features.

Identification of Physicochemical Descriptors Influencing Activity

The primary goal of QSAR is to identify the key molecular properties, or descriptors, that govern biological activity. These descriptors provide direct insight into the SAR and guide future drug design.

For benzamide analogs, important descriptors often fall into several categories:

Hydrophobicity : Parameters like logP (the logarithm of the partition coefficient) are crucial, as the compound must traverse biological membranes. Halogenation generally increases lipophilicity.

Electronic Properties : Descriptors such as Hammett constants, atomic charges, and dipole moments reflect the electronic nature of the substituents. The electron-withdrawing properties of the bromine and fluorine atoms in the title compound significantly influence its electronic profile.

Steric/Topological Properties : Molar refractivity, molecular weight, and topological indices describe the size and shape of the molecule. These are critical for ensuring a complementary fit within a receptor's binding site.

Structural Features : Specific descriptors can account for the presence of hydrogen bond donors/acceptors, aromatic rings, or particular functional groups. QSAR analysis of BRD-4 inhibitors identified features like the presence of saturated carbocyclic rings and specific arrangements of nitrogen, donor, and acceptor atoms as being correlated with activity.

| Descriptor Type | Example Descriptor | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | Partial Atomic Charges | Governs electrostatic interactions, hydrogen bonding, and halogen bonding potential. | |

| Hydrophobic | logP | Influences membrane permeability, solubility, and hydrophobic interactions with the target. | |

| Structural | Presence of specific atom combinations (e.g., aromatic nitrogen, donors, acceptors) | Identifies essential pharmacophoric features required for binding and activity. | |

| Field-based | 3D-QSAR Contour Maps (Steric and Electrostatic Fields) | Visually represents regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. |

Structure-Property Relationships Governing Advanced Spectroscopic Signatures

The unique arrangement of atoms and functional groups in this compound gives rise to distinct spectroscopic signatures. Analysis of these signatures via techniques like X-ray crystallography and NMR spectroscopy can elucidate fine details of its structure.

Crystal structures of related N-aromatic amides provide a template for understanding the likely solid-state conformation of the title compound. For example, the structure of 4-bromo-N-(2-nitrophenyl)benzamide reveals a dihedral angle of 16.78-18.87° between the two benzene (B151609) rings and the presence of intramolecular N-H···O hydrogen bonds. In the crystal lattice, molecules are linked by weak C-H···O interactions and, notably, halogen-halogen interactions (Br···Br = 3.4976 Å). Similarly, the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide shows a large dihedral angle of 73.97° between the hydroxy-substituted ring and the amide plane, but a smaller angle of 25.42° with the bromo-substituted ring.

Based on these analogs, one can predict that this compound will adopt a non-planar conformation with a significant twist between the two aromatic rings due to the 2-bromo substituent. This conformation would be stabilized by an intramolecular N-H···O hydrogen bond. In the solid state, intermolecular interactions involving the halogen atoms (Br···Br, Br···F, or Br···O) are highly probable and would play a key role in the crystal packing. These structural features directly influence spectroscopic data. In ¹H and ¹³C NMR, the restricted rotation and non-planar structure would result in complex splitting patterns and distinct chemical shifts for the aromatic protons and carbons. In IR spectroscopy, the frequency of the amide C=O and N-H stretching bands would be sensitive to the strength of the intramolecular hydrogen bond.

| Compound | Dihedral Angle Between Rings (°) | Key Intramolecular Interactions | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78 and 18.87 (two molecules in asymmetric unit) | N—H···O hydrogen bond | C—H···O interactions; Br···Br halogen interactions (3.4976 Å) | |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | Dihedral angle between bromo-benzene ring and amide plane: 25.42 | Not specified | Not specified |

Correlation between Computational Predictions and Experimental Observations

The integration of computational modeling with experimental validation is a cornerstone of modern medicinal chemistry, enabling a deeper understanding of the molecular interactions that govern the biological activity and physicochemical properties of compounds. For benzamide derivatives, a strong correlation is often observed between in silico predictions and in vitro or in vivo results.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) are instrumental in predicting the biological activities of substituted benzamides. nih.gov QSAR models, for instance, can establish mathematical relationships between the structural features of a series of compounds and their observed biological activities. For antimicrobial benzamides, topological descriptors and molecular connectivity indices have been successfully used to model their activity. nih.gov The predictive power of these models is often validated by a high cross-validated correlation coefficient (r²), indicating a strong correlation between the predicted and experimentally determined activities. nih.gov

Molecular docking simulations provide insights into the potential binding modes of benzamide ligands within the active site of a biological target. nih.govnih.gov These simulations can predict key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity. For example, docking studies of benzyl benzamides as CETP inhibitors have shown that the compounds fit well within the hydrophobic binding cleft of the protein, a prediction that aligns with their experimentally observed inhibitory activity. nih.govresearchgate.net The docking results can guide the synthesis of new analogs with improved binding affinity.

An illustrative example of the correlation between computational and experimental data for a hypothetical series of halogenated benzamides is presented in the table below. This table is based on general principles observed in the literature for analogous compounds.

| Analog | Substitution Pattern | Predicted Activity (Computational Model) | Observed Activity (Experimental Assay) | Key Predicted Interaction |

|---|---|---|---|---|

| Analog 1 | 4-bromo-N-phenylbenzamide | Moderate | Moderate | Hydrogen bond from amide N-H to receptor |

| Analog 2 | 4-fluoro-N-phenylbenzamide | Low | Low | Weaker hydrophobic interactions due to fluorine |

| Analog 3 | 4-bromo-N-(2-fluorophenyl)benzamide | Moderate-High | Moderate-High | Potential for halogen bonding from bromine |

| Analog 4 | 4-bromo-N-(4-fluorophenyl)benzamide | High | High | Favorable hydrophobic and electronic interactions |

Rational Design Principles Derived from SAR/SPR Studies

SAR and SPR studies on various classes of benzamides have led to the formulation of several rational design principles that guide the optimization of lead compounds. These principles are derived from a systematic investigation of how modifications to the benzamide scaffold affect its biological activity and physicochemical properties.

One of the key principles in the design of benzamide-based compounds is the strategic placement of substituents on the two aromatic rings. The nature and position of these substituents can significantly influence factors such as binding affinity, selectivity, and pharmacokinetic properties. For instance, in the context of histone deacetylase (HDAC) inhibitors, the length of the molecule and the presence of specific functional groups on the terminal benzene rings are critical for potency. nih.govtandfonline.com

The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in drug design. Halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. drugdesign.org Bromine, for example, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. Fluorine substitution can alter the electronic properties of the aromatic ring and improve metabolic stability by blocking sites of oxidation. acs.org The combination of different halogens, as seen in this compound, suggests a deliberate effort to fine-tune these properties.

Based on general SAR findings for benzamide derivatives, the following design principles can be proposed for optimizing compounds like this compound:

Modulation of Halogen Substitution: Systematically replacing bromine and fluorine with other halogens or hydrogen can help to probe the importance of halogen bonding and electronic effects for activity.

Exploration of Substituent Positions: Moving the positions of the bromo and fluoro substituents on the phenyl rings can reveal optimal positioning for interaction with the target.

Scaffold Hopping: Replacing the benzamide core with other bioisosteric scaffolds while retaining key pharmacophoric features can lead to the discovery of novel chemical series with improved properties.

The following table summarizes some of the rational design principles derived from SAR studies of benzamide analogs.

| Design Principle | Rationale | Expected Outcome |

|---|---|---|

| Introduction of Electron-Withdrawing Groups | Enhance binding affinity through favorable electronic interactions. | Increased potency. |

| Introduction of Bulky Hydrophobic Groups | Occupy hydrophobic pockets in the target's binding site. | Improved binding affinity and selectivity. |

| Modification of the Amide Linker | Constrain the molecule into a bioactive conformation. | Increased potency and reduced off-target effects. |

| Bioisosteric Replacement of Phenyl Rings | Improve pharmacokinetic properties or explore new interactions. | Enhanced bioavailability and novel activity profiles. |

Derivatization, Analog Synthesis, and Medicinal Chemistry Modulations Based on 4 Bromo N 2 Bromo 4 Fluorophenyl Benzamide

Design and Synthesis of Conformationally Restricted Analogs

Conformational restriction is a powerful strategy in drug design used to increase a molecule's affinity for its biological target. By locking a flexible molecule into a specific, bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency and selectivity. The 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide scaffold possesses considerable conformational flexibility, primarily around the amide bond and the single bonds connecting the phenyl rings to the amide linker. The dihedral angle between the two aromatic rings can vary, influencing how the molecule presents its substituents to a target protein. nih.govresearchgate.net

The design of conformationally restricted analogs could involve introducing covalent bridges to create cyclic structures. For instance, linking the two phenyl rings or connecting a position on one of the rings to the amide nitrogen could rigidify the structure.

Potential Strategies for Conformational Restriction:

Lactam Formation: Introducing a tether between the ortho position of the 4-bromophenyl ring and the amide nitrogen could generate a lactam-containing tricyclic system.

Bridged Biphenyls: Creating an aliphatic or ethereal bridge between the two phenyl rings would fix their relative orientation.

Incorporation into Heterocycles: The benzamide (B126) core could be incorporated into a larger heterocyclic system, such as a benzodiazepine or a quinazolinone, which would inherently limit conformational freedom.

The synthesis of such analogs would require multi-step synthetic routes, potentially involving intramolecular cyclization reactions as the key step to form the rigidifying bridge. The choice of strategy would depend on the desired final geometry and the synthetic feasibility.

Bioisosteric Replacements of Halogen Atoms and Amide Linkage

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the biological activity of the parent. cambridgemedchemconsulting.comu-tokyo.ac.jp This technique can be used to modulate potency, alter metabolic stability, reduce toxicity, or modify physicochemical properties.

Halogen Atom Replacements: The parent compound features three halogen atoms: two bromine and one fluorine. These atoms contribute to the molecule's lipophilicity and can participate in specific interactions like halogen bonding. researchgate.net Bioisosteric replacement could involve swapping these halogens for other groups to fine-tune these properties. For example, a bromine atom could be replaced with a chlorine atom, a trifluoromethyl (CF₃) group, or an isopropyl group to modulate size and electronics. cambridgemedchemconsulting.com The fluorine atom could be replaced with hydroxyl (OH) or methoxy (OCH₃) groups to introduce hydrogen bonding capabilities.

Amide Linkage Replacements: The amide bond is a critical functional group but can be susceptible to hydrolysis by proteases in vivo. Replacing the amide bond with a bioisosteric mimic can improve metabolic stability while maintaining the necessary structural geometry and hydrogen-bonding patterns. A variety of amide bioisosteres have been explored in medicinal chemistry. nih.govnih.gov

The table below summarizes potential bioisosteric replacements for the amide linkage in this compound, based on established medicinal chemistry principles. nih.gov

| Original Group | Bioisosteric Replacement | Key Features and Potential Impact |

| Amide (-CO-NH-) | Thioamide (-CS-NH-) | Similar geometry; increased lipophilicity; altered H-bond donor/acceptor properties. May retain activity. nih.gov |

| Amide (-CO-NH-) | Selenoamide (-CSe-NH-) | Similar to thioamide; may retain or enhance activity. nih.gov |

| Amide (-CO-NH-) | Urea (-NH-CO-NH-) | Adds an additional H-bond donor site; alters geometry and electronic properties. |

| Amide (-CO-NH-) | Sulfonamide (-SO₂-NH-) | Different geometry (tetrahedral sulfur); strong H-bond donor; often metabolically stable. |

| Amide (-CO-NH-) | 1,2,4-Triazole | A non-classical, five-membered heterocyclic ring that mimics the planarity and vectoral properties of the amide bond. Generally stable. nih.gov |

Incorporation of Additional Functional Groups for Enhanced Target Affinity or Selectivity

The introduction of new functional groups onto the core scaffold can create additional, favorable interactions with a biological target, thereby increasing binding affinity and potentially improving selectivity. These interactions can include hydrogen bonds, ionic bonds, or van der Waals forces.

The two phenyl rings of this compound offer several positions for substitution. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for adding new groups to aryl bromides, making the two bromine atoms on the parent compound ideal handles for derivatization. mdpi.com

Examples of Functional Group Incorporation:

| Position of Incorporation | Functional Group Added | Potential New Interaction | Synthetic Approach |

| Phenyl Ring (para to amide) | Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Nucleophilic aromatic substitution or oxidation of a boronic ester intermediate. |

| Phenyl Ring (ortho to Br) | Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor; ionic interaction (as carboxylate) | Lithiation followed by quenching with CO₂. |

| Phenyl Ring (para to Br) | Aryl group (e.g., pyridine) | π-stacking; potential for H-bonding via pyridine nitrogen | Suzuki coupling with a corresponding boronic acid. mdpi.com |

| Phenyl Ring (ortho to F) | Amine (-NH₂) | Hydrogen bond donor/acceptor; ionic interaction (as ammonium) | Nitration followed by reduction. nih.gov |

The strategic placement of these groups requires knowledge of the target's binding site, often guided by computational modeling or structure-activity relationship (SAR) data from an initial library of compounds. For example, studies on other benzamide derivatives have shown that adding fluorine atoms can increase binding affinity. nih.gov

Development of Prodrugs and Targeted Delivery Systems (mechanistic aspects, not dosage)

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This approach is often used to overcome issues with solubility, permeability, metabolic instability, or to achieve targeted delivery.

For this compound, the amide nitrogen is a prime location for modification to create a prodrug. Attaching a promoiety to this nitrogen can mask the amide's properties until it is cleaved by enzymes in the body.

Potential Prodrug Strategies (Mechanistic):

N-Acyloxyalkyl Prodrugs: An acyloxyalkyl group can be attached to the amide nitrogen. This promoiety is designed to be cleaved by esterase enzymes, which are abundant in the body, to release an unstable intermediate that then fragments to release the parent amide.

N-Mannich Base Prodrugs: These are formed by reacting the amide with an aldehyde and a secondary amine. They can be designed to be stable at physiological pH but hydrolyze at the lower pH of specific tissues or cellular compartments, or be subject to enzymatic cleavage.

Phosphate Prodrugs: A phospho-oxymethylene group could be linked to the amide nitrogen. This would dramatically increase water solubility. In vivo, alkaline phosphatases would cleave the phosphate group, initiating a cascade that releases the active drug.

The core principle of these strategies is to create a temporarily modified compound with improved properties, relying on predictable enzymatic or chemical reactions within the body to regenerate the active parent molecule at the desired site or time. rsc.orgnih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the structure-activity relationships around the this compound scaffold, parallel synthesis or combinatorial chemistry can be employed to generate a large library of related analogs. These techniques allow for the rapid production of dozens or hundreds of compounds for high-throughput screening.

A logical combinatorial approach would be based on the amide bond formation step. nanobioletters.com One could synthesize a library by reacting a set of diverse carboxylic acids with a set of diverse anilines. Given the structure of the parent compound, two general schemes are apparent:

Scheme A: Reacting a variety of substituted 4-bromobenzoyl chlorides with a core aniline (B41778), 2-bromo-4-fluoroaniline (B89589).

Scheme B: Reacting the core acid chloride, 4-bromobenzoyl chloride, with a library of substituted 2-bromo-4-fluoroanilines.

The table below illustrates a hypothetical library synthesis based on Scheme A.

| Building Block 1 (Core Aniline) | Building Block 2 (Diverse Acyl Chlorides) | Resulting Library |

| 2-bromo-4-fluoroaniline | 4-bromobenzoyl chloride | Parent Compound |

| 4-chlorobenzoyl chloride | Analog with Cl instead of Br | |

| 4-(trifluoromethyl)benzoyl chloride | Analog with CF₃ instead of Br | |

| 4-methoxybenzoyl chloride | Analog with OCH₃ instead of Br | |

| Thiophene-2-carbonyl chloride | Analog with a heterocyclic ring |

This process is amenable to automation and allows for a systematic exploration of how different substituents at various positions on the scaffold affect biological activity. The resulting data is crucial for building a robust SAR and identifying the most promising candidates for further development.

Emerging Research Directions and Potential Academic Applications

Application in Material Science for Optoelectronic or Responsive Materials

The unique molecular structure of 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide makes it an intriguing candidate for the development of novel optoelectronic and responsive materials. The presence of bromine and fluorine atoms on the phenyl rings can significantly influence the electronic properties of the molecule. Halogen bonding, a non-covalent interaction involving halogen atoms, can play a crucial role in directing the self-assembly of these molecules into well-ordered crystalline structures. nih.gov These ordered arrangements are often essential for achieving desirable optoelectronic properties, such as charge transport and luminescence.

Furthermore, the benzamide (B126) core is a well-established building block in the design of liquid crystals and other responsive materials. The combination of the rigid benzamide unit with the halogenated phenyl rings could lead to materials that exhibit interesting phase behavior and respond to external stimuli such as light, heat, or electric fields. Research into analogous compounds, such as 4-bromo-N-(2-nitrophenyl)benzamide, has highlighted the importance of intermolecular interactions, including halogen–halogen interactions, in dictating the crystal packing. nih.gov

Table 1: Potential Material Science Applications and Relevant Structural Features

| Potential Application | Key Structural Feature(s) | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Halogenated aromatic rings | Tuning of HOMO/LUMO energy levels, potential for phosphorescence. |

| Organic Field-Effect Transistors (OFETs) | Planar benzamide core, potential for π-π stacking | Facilitation of charge carrier transport. |

| Responsive Materials (e.g., liquid crystals) | Anisotropic molecular shape, polar amide group | Potential for stimuli-responsive phase transitions. |

| Halogen-Bonded Supramolecular Assemblies | Bromine and fluorine substituents | Directional control over crystal engineering for tailored properties. |

Use as Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are small molecules used to study and manipulate biological systems. The suitability of a compound as a chemical probe depends on its potency, selectivity, and well-characterized mechanism of action. While this compound has not been validated as a chemical probe, its structure contains moieties often found in biologically active molecules. Benzamide derivatives, for instance, are known to exhibit a wide range of pharmacological activities. nanobioletters.comresearchgate.net

The bromine and fluorine substituents can enhance binding affinity and selectivity for specific protein targets through halogen bonding and other non-covalent interactions. The lipophilicity conferred by the halogen atoms can also influence the compound's ability to cross cell membranes. For example, some bromodomain inhibitors, which are a class of epigenetic modulators, have been developed from fragment-based screening and optimization, leading to potent and selective chemical probes. nih.gov

To establish this compound as a chemical probe, extensive research would be required, including screening against various biological targets, determining its mechanism of action, and optimizing its selectivity.

Contribution to Fundamental Organic Reaction Methodology Development

The synthesis of polysubstituted aromatic compounds like this compound can itself contribute to the development of new organic reaction methodologies. The presence of multiple halogen atoms at specific positions on the aromatic rings provides handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com

Developing efficient and selective synthetic routes to this compound would be a valuable academic exercise. For instance, controlling the regioselectivity of the bromination and amidation steps would be a key challenge. Furthermore, this compound could serve as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the two bromine atoms, potentially influenced by their electronic environment, could be exploited for sequential and site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures.

Role as Precursors for Complex Heterocyclic Systems

Benzamides are common precursors for the synthesis of a wide variety of heterocyclic compounds. The amide linkage can be cyclized with various reagents to form heterocycles such as benzoxazoles, benzimidazoles, and quinazolinones, many of which are privileged scaffolds in medicinal chemistry. The halogen substituents on this compound would be carried through these cyclization reactions, providing further opportunities for diversification.

The bromine atoms can be converted to other functional groups or used as points of attachment for further ring-forming reactions. This would allow for the generation of a library of novel, complex heterocyclic compounds with potential applications in drug discovery and materials science.

Future Prospects in Ligand Design for Coordination Chemistry

The design of new ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and bioinorganic chemistry. While benzamides themselves are not typically strong coordinating ligands, the presence of the amide oxygen and potentially the nitrogen atom could allow for metal coordination under certain conditions.

More significantly, the halogen atoms of this compound could participate in halogen bonding with metal complexes, acting as secondary coordinating moieties to influence the geometry and reactivity of the metal center. Furthermore, this compound could be functionalized to introduce stronger coordinating groups, with the halogenated phenyl rings serving to tune the electronic properties of the resulting ligand. Anionic N-heterocyclic carbenes and other fluorinated anionic N-donor ligands are examples of how ligand design can be used to create novel coordination compounds with unique properties. uni-wuerzburg.de

Open Research Questions and Unexplored Academic Avenues for this compound

Given the nascent stage of research into this specific compound, a vast landscape of unexplored academic avenues exists. Key open research questions include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to this compound? What are its fundamental physicochemical properties, including its crystal structure, spectroscopic data, and thermal stability?

Material Properties: Does this compound exhibit interesting photophysical properties, such as fluorescence or phosphorescence? Can it form liquid crystalline phases? What is the nature of the intermolecular interactions in its solid state?

Biological Activity: Does this compound exhibit any significant biological activity? Can it be optimized as a selective inhibitor for a particular enzyme or receptor?

Reactivity: What is the relative reactivity of the two bromine atoms in cross-coupling reactions? Can this differential reactivity be exploited for the selective synthesis of complex molecules?

Coordination Chemistry: Can this compound or its derivatives act as effective ligands for transition metals? What are the properties of the resulting coordination complexes?

Answering these questions through dedicated research programs would not only shed light on the fundamental properties of this compound but also potentially unlock its utility in a range of scientific and technological applications.

Q & A

Q. What are the optimized synthetic routes for 4-bromo-N-(2-bromo-4-fluorophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:

- Multi-Step Synthesis: Begin with bromination of 4-fluorobenzamide derivatives using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous DCM. Subsequent coupling with 2-bromo-4-fluorophenylamine requires activating agents like EDCI/HOBt to form the amide bond.

- Optimization Table:

| Step | Reagent | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Bromination | NBS | DCM | 0–25 | None | 65–75 |

| Amidation | EDCI/HOBt | THF | 60 | DMAP | 50–60 |

- Critical Factors: Solvent polarity (THF vs. DMF) impacts reaction kinetics, while excess brominating agents may lead to over-brominated byproducts .

Q. How is the crystal structure of this compound validated, and what structural insights are critical for functional studies?

Methodological Answer:

- X-Ray Crystallography: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths and angles. For example, the C–Br bond typically measures 1.89–1.92 Å, while the amide C=O bond is ~1.23 Å .

- Key Structural Features:

- Planarity of the benzamide moiety influences π-π stacking in supramolecular assemblies.

- Halogen (Br, F) positions dictate intermolecular halogen bonding, affecting solubility and crystallinity.

Advanced Research Questions

Q. What computational strategies predict the reactivity and electronic properties of this benzamide derivative?

Methodological Answer:

- Quantum Chemical Calculations: Employ DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For instance, the fluorine atom exhibits strong electron-withdrawing effects, reducing electron density at the amide nitrogen .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior.

- Validation: Cross-check computational results with experimental UV-Vis spectra (λmax ~270 nm) and Hirshfeld surface analysis .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Systematic Variability Analysis:

- Purity: Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient). Impurities like residual bromine may skew cytotoxicity assays .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC50 values may vary by 20% due to differences in mitochondrial activity .

Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition or receptor binding?

Methodological Answer: